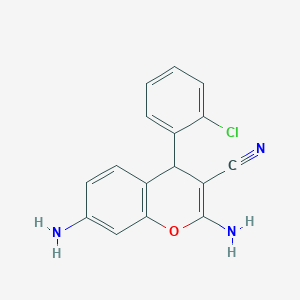

2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile

Description

2,7-Diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile is a chromene derivative characterized by a bicyclic core structure with amino groups at positions 2 and 7, a 2-chlorophenyl substituent at position 4, and a nitrile group at position 2. Chromenes are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The presence of the 2-chlorophenyl group in this compound likely enhances its binding affinity to biological targets through hydrophobic interactions, while the amino and nitrile groups contribute to hydrogen bonding and reactivity .

Properties

IUPAC Name |

2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-10(13)15-11-6-5-9(19)7-14(11)21-16(20)12(15)8-18/h1-7,15H,19-20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIBJHDUEVADKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324515 | |

| Record name | 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

111861-42-8 | |

| Record name | 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives share a common core structure but exhibit distinct biological and physicochemical properties depending on substituent variations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Insights from Comparisons

Substituent Effects on Activity :

- Halogens (Cl, Br, F) : Chlorine and bromine at the phenyl ring enhance antitumor activity by promoting hydrophobic interactions with targets like tubulin . Fluorine improves lipophilicity and metabolic stability, as seen in 4-fluorophenyl derivatives .

- Methoxy and Methyl Groups : Methoxy substituents increase solubility (e.g., 4-methoxyphenyl derivative), aiding bioavailability, while methyl groups enhance lipophilicity for membrane penetration .

Structural Impact on Physicochemical Properties :

- Melting points for chromene derivatives range from 175°C to 213°C, influenced by substituent bulk and polarity .

- LogP values (e.g., ~2.2 for 4-methylphenyl derivative) indicate moderate lipophilicity, suitable for drug-like properties .

Mechanistic Diversity :

- Tubulin inhibition is prominent in compounds with bulky substituents (e.g., 3-bromo-4,5-dimethoxyphenyl in Compound B) .

- Apoptosis induction is observed in dichlorophenyl derivatives, likely due to enhanced electron-withdrawing effects .

Research Findings and Implications

- Antitumor Potential: The 2-chlorophenyl derivative shows promise in preclinical studies for tubulin inhibition, comparable to Crolibulin (in Phase I/II trials) . Its IC₅₀ values against cancer cell lines are under investigation.

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, CN) at position 4 enhance cytotoxicity, while amino groups at positions 2 and 7 facilitate hydrogen bonding with biological targets .

- Synthetic Advancements: Green chemistry approaches, such as Fe₃O₄@SiO₂–NH₂ nanocatalysts, improve yields and reduce reaction times for chromene synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.